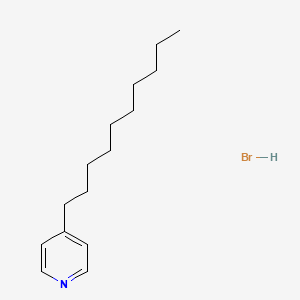
4-Decylpyridine;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Decylpyridine;hydrobromide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a decyl group attached to the fourth position of the pyridine ring, with a hydrobromide salt form
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Decylpyridine;hydrobromide typically involves the alkylation of pyridine with a decyl halide, followed by the formation of the hydrobromide salt. One common method involves the reaction of pyridine with decyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like ethanol or tetrahydrofuran, and the product is then treated with hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or distillation techniques to obtain the desired compound in its hydrobromide form .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Decylpyridine;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced pyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles like hydroxide, cyanide, or amines
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium hydroxide, sodium cyanide, or primary amines in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups
Wissenschaftliche Forschungsanwendungen
4-Decylpyridine;hydrobromide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, surfactants, and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of 4-Decylpyridine;hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
4-Decylpyridine: The parent compound without the hydrobromide salt.
4-Octylpyridine: A similar compound with an octyl group instead of a decyl group.
4-Dodecylpyridine: A compound with a longer dodecyl chain.
Uniqueness: 4-Decylpyridine;hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to its analogs. The presence of the decyl group also imparts distinct hydrophobic properties, making it suitable for applications where such characteristics are desired .
Eigenschaften
CAS-Nummer |
42984-45-2 |
|---|---|
Molekularformel |
C15H26BrN |
Molekulargewicht |
300.28 g/mol |
IUPAC-Name |
4-decylpyridine;hydrobromide |
InChI |
InChI=1S/C15H25N.BrH/c1-2-3-4-5-6-7-8-9-10-15-11-13-16-14-12-15;/h11-14H,2-10H2,1H3;1H |
InChI-Schlüssel |
AJLCDAKBKDJKEM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1=CC=NC=C1.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


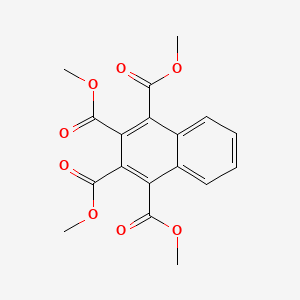
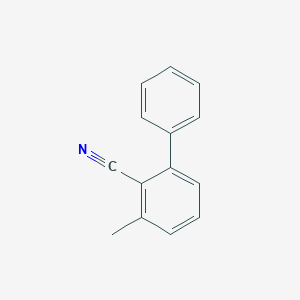
![3,3',4,4',5,5'-Hexamethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B14665332.png)
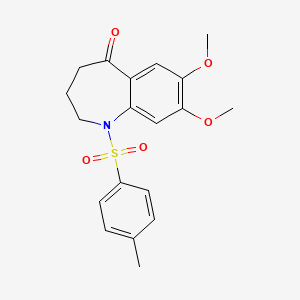
![4-chloro-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14665341.png)
![1-[(e)-(4-Methylphenyl)diazenyl]pyrrolidine](/img/structure/B14665348.png)

![1,2-Dimethyltricyclo[3.3.0.02,7]octan-3-one](/img/structure/B14665355.png)
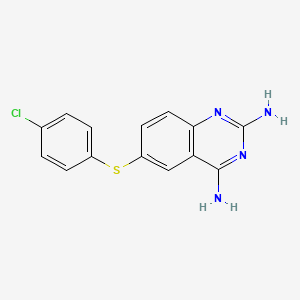
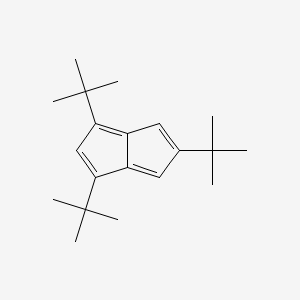
![1-Methoxy-4-[2-(4-methylphenyl)ethyl]benzene](/img/structure/B14665365.png)

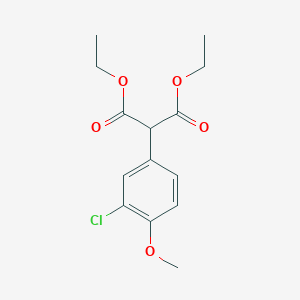
![3,4-Bis[(octyloxy)carbonyl]benzoate](/img/structure/B14665400.png)
